Evidence Dimension 1: Structural Differentiation via N1-Aryl Substitution
The structural identity of CAS 900997-28-6 is defined by the 3,4-dimethoxyphenyl group at the N1 position of the pyrrolidinone ring. This is in contrast to the closest commercially listed comparator, N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide (CAS N/A, ChemDiv G856-7539), which bears an electron-withdrawing 4-chlorophenyl substituent . In the broader class of 5-oxopyrrolidine derivatives, N1-aryl substitution directly modulates the electron density of the lactam carbonyl, influencing hydrogen-bonding capabilities and target engagement [1]. While no direct, quantitative head-to-head biological comparison exists for these two specific compounds, their distinct physicochemical properties—a difference of 0.7 in calculated logP (2.0 for the dimethoxy analog vs. 2.7 for the chloro analog) —predict different membrane permeability and metabolic stability profiles, making them non-interchangeable in an experimental setting.
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | Calculated logP approximately 2.0 (CAS 900997-28-6) |
| Comparator Or Baseline | N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide: calculated logP 2.715 |
| Quantified Difference | ΔlogP ≈ 0.7 (lower lipophilicity for the dimethoxyphenyl analog) |
| Conditions | In silico prediction models as reported by ChemDiv for related screening compounds . |
Why This Matters
The significant difference in predicted logP impacts solubility and passive membrane permeability, which are critical factors for in vitro assay compatibility and any subsequent in vivo studies, directly influencing the choice of compound for biological screening.
- [1] Vaľková, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 971. DOI: 10.3390/ph15080971. Class-level SAR insight. View Source
